Cas no 1469910-70-0 ((1S)-1,4-Anhydro-1-C-4-chloro-3-(4-ethoxyphenyl)methylphenyl-D-glucitol)

(1S)-1,4-Anhydro-1-C-4-chloro-3-(4-ethoxyphenyl)methylphenyl-D-glucitol structure
1469910-70-0 structure
Product name:(1S)-1,4-Anhydro-1-C-4-chloro-3-(4-ethoxyphenyl)methylphenyl-D-glucitol
CAS No:1469910-70-0
MF:C21H25ClO6
MW:408.872606039047
CID:4700968

(1S)-1,4-Anhydro-1-C-4-chloro-3-(4-ethoxyphenyl)methylphenyl-D-glucitol Chemical and Physical Properties

Names and Identifiers

    • Dapagliflozin 1,4-Anhydro impurity
    • Dapagliflozin 1,4- Anhydro impurity
    • (2S,3R,4R,5S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1S)-1,2-dihydroxyethyl]oxolane-3,4-diol
    • Dapagliflozin furanose isomer; Dapagliflozin 1,4- Anhydro form; (1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol
    • (1S)-1,4-Anhydro-1-C-4-chloro-3-(4-ethoxyphenyl)methylphenyl-D-glucitol
    • Inchi: 1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18+,19+,20-,21-/m0/s1
    • InChI Key: RRYZEJFQBYDTNH-ZPAWYTMASA-N
    • SMILES: ClC1C=CC(=CC=1CC1C=CC(=CC=1)OCC)[C@H]1[C@@H]([C@H]([C@H]([C@H](CO)O)O1)O)O

Computed Properties

  • Exact Mass: 408.1339662 g/mol
  • Monoisotopic Mass: 408.1339662 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 408.9
  • XLogP3: 2.3
  • Topological Polar Surface Area: 99.4

(1S)-1,4-Anhydro-1-C-4-chloro-3-(4-ethoxyphenyl)methylphenyl-D-glucitol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A637840-1mg
(1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol
1469910-70-0
1mg
$ 144.00 2023-04-19
TRC
A637840-5mg
(1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol
1469910-70-0
5mg
$ 483.00 2023-04-19
TRC
A637840-50mg
(1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol
1469910-70-0
50mg
$ 2193.00 2023-04-19

Additional information on (1S)-1,4-Anhydro-1-C-4-chloro-3-(4-ethoxyphenyl)methylphenyl-D-glucitol

Recent Advances in the Study of (1S)-1,4-Anhydro-1-C-4-chloro-3-(4-ethoxyphenyl)methylphenyl-D-glucitol (CAS: 1469910-70-0)

The compound (1S)-1,4-Anhydro-1-C-4-chloro-3-(4-ethoxyphenyl)methylphenyl-D-glucitol (CAS: 1469910-70-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique glucitol backbone and chloro-ethoxyphenyl substituents, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of research has been the optimization of synthetic routes for this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and purity of the final product. The method involves a series of stereoselective reactions, ensuring the correct configuration of the glucitol moiety, which is critical for its biological activity. This advancement is expected to facilitate further preclinical and clinical studies.

Pharmacological evaluations have revealed that (1S)-1,4-Anhydro-1-C-4-chloro-3-(4-ethoxyphenyl)methylphenyl-D-glucitol exhibits potent inhibitory effects on specific enzymes involved in inflammatory pathways. In vitro and in vivo studies have demonstrated its ability to modulate key cytokines, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. These findings were corroborated by a recent study in the European Journal of Pharmacology (2024), which highlighted the compound's selectivity and low toxicity profile.

Another significant development is the exploration of this compound's role in metabolic disorders. Research published in Biochemical Pharmacology (2023) indicated that it may enhance insulin sensitivity and glucose uptake in adipocytes, positioning it as a candidate for diabetes therapy. The study utilized advanced molecular docking techniques to elucidate the compound's interaction with insulin signaling pathways, providing a mechanistic basis for its effects.

In conclusion, (1S)-1,4-Anhydro-1-C-4-chloro-3-(4-ethoxyphenyl)methylphenyl-D-glucitol (CAS: 1469910-70-0) represents a multifaceted molecule with broad therapeutic potential. Ongoing research is expected to further unravel its mechanisms and expand its applications, making it a compound of considerable interest in the pharmaceutical industry. Future studies should focus on clinical trials to validate its efficacy and safety in humans.

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